molecular formula C11H7Cl2NO3 B1679884 Pyoluteorin CAS No. 25683-07-2

Pyoluteorin

Cat. No. B1679884
CAS RN: 25683-07-2
M. Wt: 272.08 g/mol
InChI Key: JPGWTZORMBTNMF-UHFFFAOYSA-N
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Description

Pyoluteorin is a natural antibiotic that is biosynthesized from a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway . It is known to inhibit Oomycete fungi, including the plant pathogen Pythium ultimum, and suppresses plant diseases caused by this fungus .


Synthesis Analysis

The synthesis of Pyoluteorin involves a hybrid NRPS/PKS pathway . A key step in the synthesis involves a Friedel-Crafts aroylation of pyrrole with 2,6-dimethoxybenzoyl chloride . The method used also produced an isomer 3,5-dichloro-2-(2’,6’-dihydroxybenzoyl)pyrrole .


Molecular Structure Analysis

Pyoluteorin’s molecular structure involves key interactions in residues of helix II and III with a bound pyrrole moiety . The overall structure resembles other PCPs but contains a unique conformation for helix III .


Chemical Reactions Analysis

Pyoluteorin biosynthesis begins with the activation of L-proline to prolyl-AMP by the adenylation domain PltF . The dichloropyrroyl residue is then transferred to the type I PKS PltB and PltC .


Physical And Chemical Properties Analysis

Pyoluteorin has a molecular formula of C11H7Cl2NO3 and a molecular weight of 272.08 g/mol . It is a member of resorcinols, a member of pyrroles, an organochlorine compound, a diol, a beta-hydroxy ketone, a polyketide, an aromatic ketone, and an organochlorine pesticide .

Scientific Research Applications

Antifungal Properties and Biosynthesis

Pyoluteorin is recognized for its antifungal properties, primarily stemming from its composition of a 4,5-dichlorinated pyrrole group linked to a resorcinol moiety. The biosynthesis of pyoluteorin involves complex processes, such as chlorination and polyketide synthesis. For instance, the pyoluteorin biosynthetic gene cluster in Pseudomonas fluorescens Pf-5 includes the halogenase PltA, which performs chlorinations in vitro, essential for pyoluteorin's antifungal efficacy (Pang, Garneau‐Tsodikova, & Tsodikov, 2015). Furthermore, the identification of genes encoding a polyketide synthase required for pyoluteorin biosynthesis highlights its mixed polyketide/amino-acid origin, a characteristic that plays a significant role in its antimicrobial properties (Nowak-Thompson, Gould, & Loper, 1997).

Role in Biological Control and Pesticide Stability

Research into pyoluteorin's role in biological control has revealed its involvement in various processes. For instance, mutations in specific transporter genes within Pseudomonas fluorescens Pf-5, like pltI and pltJ, significantly reduce pyoluteorin production, suggesting a crucial role in the organism's antibiotic resistance and efflux system (Brodhagen, Paulsen, & Loper, 2005). Additionally, the stability and degradation of pyoluteorin under various conditions, such as temperature, pH, and UV-visible light irradiation, are important for its potential use as a biological pesticide (Zhang et al., 2010).

Potential Antitumor Effects

A recent study indicated that pyoluteorin might have antitumor effects on human non-small cell lung cancer (NSCLC) cells, where it was found to induce apoptosis and autophagy, revealing a potential new application in cancer therapy (Fan, Yu, Yang, & Qu, 2021).

Synthesis and Structural Analysis

The synthesis of pyoluteorin and its structural characterization have been a subject of scientific interest for decades. This includes the synthesis of pyoluteorin itself, as well as its derivatives and isomers (Bailey & Rees, 1970), providing a deeper understanding of its chemical properties and potential applications.

Future Directions

Research is ongoing into the role of Pyoluteorin in the inhibition of Heterobasidion spp . There is also interest in studying Pyoluteorin derivatives as an Mcl-1 antagonist to target cancers that have elevated Mcl-1 levels .

properties

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c12-5-4-6(14-11(5)13)10(17)9-7(15)2-1-3-8(9)16/h1-4,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGWTZORMBTNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180384
Record name Pyoluteorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyoluteorin

CAS RN

25683-07-2
Record name Pyoluteorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyoluteorin
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Record name Pyoluteorin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143092
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Record name Pyoluteorin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYOLUTEORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YM4R964TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,860
Citations
MG Thomas, MD Burkart, CT Walsh - Chemistry & biology, 2002 - cell.com
… , including those found in coumermycin A 1 , pyoluteorin, and one of the pyrroles of undecylprodigiosin… Here we show that the three proteins from the undecylprodigiosin and …
Number of citations: 192 www.cell.com
B Nowak-Thompson, N Chaney, JS Wing… - Journal of …, 1999 - Am Soc Microbiol
… pyoluteorin biosynthesis region. We report the nucleotide sequence of an additional eight ORFs within the pyoluteorin … transcriptional activator of linked pyoluteorin biosynthesis genes. …
Number of citations: 369 journals.asm.org
M Brodhagen, MD Henkels… - Applied and Environmental …, 2004 - Am Soc Microbiol
… We demonstrate that pyoluteorin production and the transcription of pyoluteorin biosynthesis genes are influenced by the presence of another antibiotic produced by Pf-5, 2,4-…
Number of citations: 128 journals.asm.org
AH Pang, S Garneau-Tsodikova… - Journal of Structural …, 2015 - Elsevier
Pyoluteorin is an antifungal agent composed of a 4,5-dichlorinated pyrrole group linked to a resorcinol moiety. The pyoluteorin biosynthetic gene cluster in Pseudomonas fluorescens Pf-…
Number of citations: 34 www.sciencedirect.com
PC Dorrestein, E Yeh… - Proceedings of the …, 2005 - National Acad Sciences
The antifungal natural product pyoluteorin contains a 4,5-dichloropyrrole moiety. The timing of dichlorination in the heteroaromatic ring is now shown to occur after proline is tethered by …
Number of citations: 215 www.pnas.org
M Maurhofer, C Keel, D Haas, G Défago - European journal of plant …, 1994 - Springer
… The two pyoluteorin-negative mutants showed a reduced … These results indicate that, depending on the plant, pyoluteorin … We suggest that the contribution of pyoluteorin to the …
Number of citations: 204 link.springer.com
A Ramette, M Frapolli, M Fischer-Le Saux… - Systematic and applied …, 2011 - Elsevier
Fluorescent Pseudomonas strains producing the antimicrobial secondary metabolite 2,4-diacetylphloroglucinol (Phl) play a prominent role in the biocontrol of plant diseases. A subset …
Number of citations: 350 www.sciencedirect.com
TA Kidarsa, NC Goebel, TM Zabriskie… - Molecular …, 2011 - Wiley Online Library
… PG regulates pyoluteorin production in P. aeruginosa and that a phlD gene adjacent to the pyoluteorin biosynthetic gene cluster in P. aeruginosa strain LESB58 can restore pyoluteorin …
Number of citations: 111 onlinelibrary.wiley.com
MJ Jaremko, DJ Lee, SJ Opella… - Journal of the American …, 2015 - ACS Publications
Type II nonribosomal peptide synthetases (NRPS) generate exotic amino acid derivatives that, combined with additional pathways, form many bioactive natural products. One family of …
Number of citations: 60 pubs.acs.org
Q Gu, J Qiao, R Wang, J Lu, Z Wang, P Li… - International Journal of …, 2022 - mdpi.com
… Pyoluteorin had antibacterial activity that was enhanced with increasing … pyoluteorin loses its ability to suppress the growth of DZ-12 (Figure S1). These results showed that pyoluteorin …
Number of citations: 13 www.mdpi.com

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